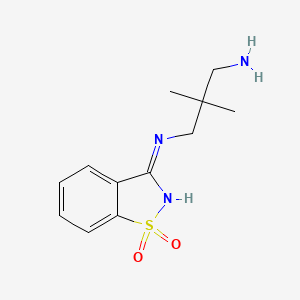![molecular formula C6H6N4O B1530913 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 55457-11-9](/img/structure/B1530913.png)
7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Overview
Description
7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a heterocyclic compound known for its interesting chemical properties and potential applications in various fields. This compound consists of a pyrazolo ring fused with a triazinone ring, making it a versatile candidate for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one generally involves the condensation of appropriate precursors under specific reaction conditions. A common method includes the reaction of a suitable hydrazine derivative with a diketone or ketoester in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions with solvents like ethanol or methanol to facilitate the formation of the heterocyclic ring system.
Industrial Production Methods
For industrial-scale production, continuous flow methods and catalytic processes are often preferred to ensure higher yields and consistency. These processes may involve optimized reaction conditions such as elevated temperatures, controlled pH levels, and the use of robust catalysts to drive the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Reduction to simpler structures using reducing agents such as sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenating agents (e.g., bromine) in presence of light or catalysts.
Major Products
Oxidation: : Formation of oxidized derivatives with altered functional groups.
Reduction: : Formation of reduced derivatives, often involving hydrogenation.
Substitution: : Formation of substituted derivatives with new functional groups attached to the ring system.
Scientific Research Applications
Chemistry
In chemistry, 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one serves as a precursor for synthesizing more complex molecules. Its unique ring structure allows for a wide variety of chemical modifications, making it valuable in the design of new compounds.
Biology
Biologically, this compound has been explored for its potential activity as an enzyme inhibitor. Studies suggest that its structure can bind to active sites of certain enzymes, thereby modulating their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound finds use in the development of specialty chemicals and advanced materials due to its robust chemical properties.
Mechanism of Action
The mechanism by which 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one exerts its effects involves binding to specific molecular targets. This binding can alter the activity of enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways involved depend on the context of its use, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-Aminopyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
7-Chloropyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
7-Phenylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Uniqueness
Compared to these similar compounds, 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one stands out due to its specific methyl group at the 7-position, which can significantly influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-7-3-8-6(11)10(5)9-4/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFISJZIDHEYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304716 | |
| Record name | 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55457-11-9 | |
| Record name | 55457-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)




![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)








